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Compound of Interest

Compound Name: 5-Amino-2-methyl-2-pentanol

Cat. No.: B185641

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data (NMR, IR, MS) for the compound 5-
Amino-2-methyl-2-pentanol. Extensive searches of scientific databases and literature have
revealed a notable absence of publicly available experimental spectroscopic data for this
specific molecule. This guide, therefore, serves a dual purpose: to transparently report on the
current availability of data and to provide a robust framework of generalized experimental
protocols and expected spectroscopic characteristics for researchers working with this or
structurally similar amino alcohols.

Compound Information: 5-Amino-2-methyl-2-
pentanol

While experimental spectra are not available, fundamental chemical information has been
compiled from public databases.[1]
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Property Value Source

IUPAC Name 5-amino-2-methylpentan-2-ol PubChem[1]
CAS Number 108262-66-4 PubChem([1]
Molecular Formula CeH1sNO PubChem[1]
Molecular Weight 117.19 g/mol PubChem[1]
Exact Mass 117.115364102 Da PubChem[1]
SMILES CC(C)(CCCN)O PubChem([1]

INChl=1S/C6H15NO/c1-

InChl 6(2,8)4-3-5-7/h8H,3-5,7H2,1- PubChem[1]
2H3
HQRGNSMVEPYXHU-

InChiKey PubChem[1]

UHFFFAOYSA-N

Spectroscopic Data Summary

As of the date of this guide, no experimental NMR, IR, or Mass Spectrometry data for 5-
Amino-2-methyl-2-pentanol has been found in the public domain. The following sections,
therefore, describe the expected characteristic signals based on the known functional groups of
the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is available from some databases, though it should be used with the
understanding that it is computationally generated and not experimentally verified.

Expected *H-NMR Signals:

e -OH and -NH: protons: Broad singlets, chemical shift can vary depending on solvent and
concentration. The amine protons would likely appear in the 1-5 ppm range, and the alcohol
proton in the 1-5 ppm range as well.

e -CH:z- (next to NH2): A triplet, expected around 2.6-2.8 ppm.
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e -CH:- (aliphatic chain): Multiplets, expected in the 1.2-1.7 ppm range.
e -CHz2- (next to quaternary carbon): A triplet, expected around 1.4-1.6 ppm.
e -C(CHs)2: A singlet, integrating to 6 protons, expected around 1.1-1.3 ppm.

Expected 3C-NMR Signals:

Quaternary Carbon (-C(CHs)20H): Expected in the 65-75 ppm range.

Carbon next to NH2 (-CHz2NH2): Expected around 40-50 ppm.

Aliphatic Carbons (-CHz-): Expected in the 20-40 ppm range.

Methyl Carbons (-C(CHs)z2): Expected around 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Amino-2-methyl-2-pentanol is expected to be dominated by absorptions
from its hydroxyl and primary amine groups.

. Expected Absorption .
Functional Group ( 1 Intensity/Appearance
cm-

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad[2][3][4][5]

) ] Medium, Two peaks
N-H Stretch (Primary Amine) 3300 - 3500 ) )
(symmetric and asymmetric)[2]

C-H Stretch (Alkane) 2850 - 2960 Strong|[2]
N-H Bend (Primary Amine) 1550 - 1650 Medium
C-O Stretch (Tertiary Alcohol) 1150 - 1250 Strong

Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like Electrospray lonization
(ESI), the molecular ion [M+H]* would be expected.
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lon Expected m/z Notes

[M+H]* ~118.12 Protonated molecular ion.

Loss of water from the

molecular ion is a common
[M-H20]* ~100.11 )

fragmentation pathway for

alcohols.[6][7]

Fragmentation via cleavage of
the C-C bond adjacent to the
nitrogen or oxygen is
expected. For amines, this
Alpha-cleavage fragments Varies ofter.l .result.s na resonar.lc.e—
stabilized nitrogen-containing
cation.[6][8] For tertiary
alcohols, cleavage of an
adjacent C-C bond can lead to

a stable oxonium ion.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring spectroscopic data for
small, polar organic molecules like 5-Amino-2-methyl-2-pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring *H and 13C NMR spectra.
e Sample Preparation:
o Weigh approximately 5-10 mg of the purified compound.

o Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDClsz, D20, DMSO-ds).
The choice of solvent should be based on the sample’'s solubility and the need to avoid
exchange of labile protons (-OH, -NHz) with the solvent if their observation is desired.

o Transfer the solution to a clean, dry 5 mm NMR tube.
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o If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining
sharp, well-resolved peaks. This is often an automated process on modern spectrometers.

o Data Acquisition:

o 'H NMR:

Set the spectral width to cover the expected range of proton chemical shifts (typically O-
12 ppm).

The acquisition time is usually set to 2-4 seconds.

A relaxation delay of 1-5 seconds is common, but for quantitative measurements, a
longer delay (5 times the longest T1 relaxation time) is necessary.[9]

The number of scans can range from 8 to 128, depending on the sample concentration.
o 13C NMR:

» Set the spectral width to encompass the typical range for carbon chemical shifts (e.qg.,
0-220 ppm).

» Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each
unique carbon.

= Alonger acquisition time and a larger number of scans (from several hundred to several
thousand) are generally required due to the low natural abundance of 13C and its
smaller gyromagnetic ratio.

» Data Processing:
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[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

(¢]

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or the internal standard
(TMS at 0 ppm).

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient method for obtaining an IR spectrum of a liquid or solid sample with
minimal preparation.

e Sample Preparation:

o Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[10] This can be
done by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or
ethanol, followed by a dry wipe.

o Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum to remove interfering signals from the atmosphere (e.g., COz,
H20).

e Instrument Setup:

o Place the ATR accessory into the sample compartment of the FTIR spectrometer.

o Select the desired spectral range (typically 4000-400 cm~1) and resolution (e.g., 4 cm™1).
o Data Acquisition:

o For a liquid sample, place a small drop (sufficient to cover the crystal surface) directly onto
the ATR crystal.[11]

o For a solid sample, place a small amount of the powder or solid on the crystal and apply
pressure using the built-in press to ensure good contact between the sample and the
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crystal.[11]

o Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise
ratio.

» Data Processing:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o The resulting spectrum will be displayed in terms of transmittance or absorbance versus
wavenumber (cm~1).

o After analysis, clean the ATR crystal thoroughly.

Electrospray lonization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for polar molecules like amino alcohols, often
coupled with a liquid chromatograph (LC-MS).[12][13]

e Sample Preparation:

o Prepare a dilute solution of the sample (typically 1-10 uM) in a solvent compatible with
ESI, such as a mixture of water and a volatile organic solvent like methanol or acetonitrile.
[13]

o To promote protonation for positive ion mode analysis, a small amount of a volatile acid
(e.g., 0.1% formic acid or acetic acid) is usually added to the solution.[14]

e Instrument Setup:

o The mass spectrometer is typically coupled to an HPLC system for sample introduction, or
the sample can be directly infused using a syringe pump.

o Set the ESI source parameters, including the capillary voltage (e.g., 3-5 kV), nebulizing
gas flow rate, and drying gas temperature, to achieve a stable spray and efficient
desolvation.[15]
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o Calibrate the mass analyzer using a known standard.

o Data Acquisition:

o Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the
molecular ion and any major fragments.

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This
involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID),
and analyzing the resulting fragment ions.

» Data Processing:
o Analyze the resulting mass spectrum to identify the m/z values of the ions.

o The molecular weight of the compound can be determined from the m/z of the molecular
ion (e.g., [M+H]").

o The fragmentation pattern observed in the MS or MS/MS spectrum can provide valuable
information about the compound's structure.

Workflow for Spectroscopic Analysis of a Novel
Compound

The following diagram illustrates a typical workflow for the characterization of a newly
synthesized compound, such as 5-Amino-2-methyl-2-pentanol, using the spectroscopic
techniques discussed.
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Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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